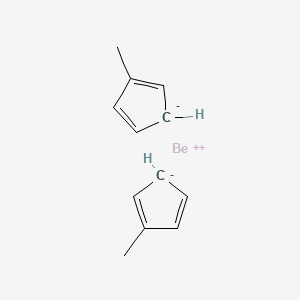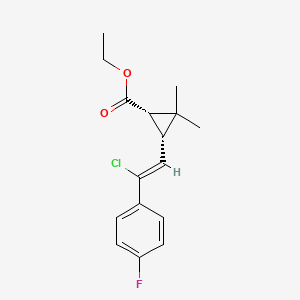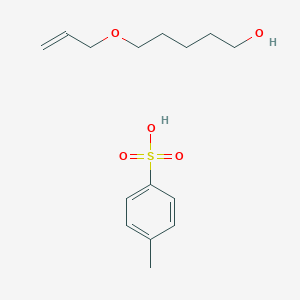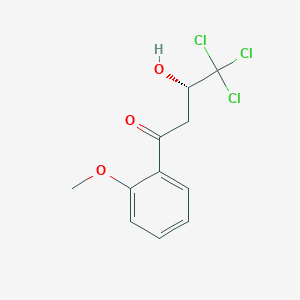
Nonacosane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonacosane-2,3-dione is a β-diketone, a class of organic compounds characterized by the presence of two ketone groups separated by a single carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonacosane-2,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction, where esters react with ketones in the presence of a strong base to form β-diketones . Another method includes the hydration of alkynones, where alkynes are converted to diketones using water and a catalyst . Additionally, decarboxylative coupling reactions can be employed to synthesize β-diketones by removing a carboxyl group from a precursor molecule .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. Catalytic methods, such as metal-based catalysis, are frequently used to enhance reaction efficiency and selectivity . Biocatalysis, which employs enzymes to catalyze chemical reactions, is also gaining popularity due to its environmentally friendly nature and high specificity .
Análisis De Reacciones Químicas
Types of Reactions
Nonacosane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols or alkanes.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, where nucleophiles replace one of the ketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with this compound under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and alkanes.
Substitution: Various substituted diketones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nonacosane-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Nonacosane-2,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis . In cancer research, the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is of particular interest . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Nonacosane-2,3-dione can be compared with other β-diketones, such as:
Diacetyl (Butane-2,3-dione): Known for its buttery flavor, diacetyl is a simpler β-diketone with significant industrial applications.
Acetylacetone (2,4-Pentanedione): Widely used as a solvent and in the synthesis of metal complexes.
Tritriacontane-16,18-dione: A naturally occurring β-diketone with potential biological activities.
Uniqueness
This compound stands out due to its long carbon chain, which imparts unique physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobicity and stability .
Propiedades
Número CAS |
189898-30-4 |
|---|---|
Fórmula molecular |
C29H56O2 |
Peso molecular |
436.8 g/mol |
Nombre IUPAC |
nonacosane-2,3-dione |
InChI |
InChI=1S/C29H56O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29(31)28(2)30/h3-27H2,1-2H3 |
Clave InChI |
UFIKRUYQLDPQDR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


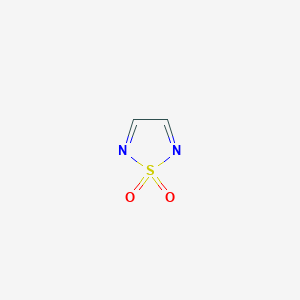
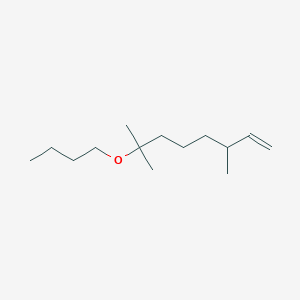
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
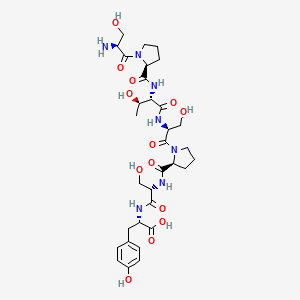
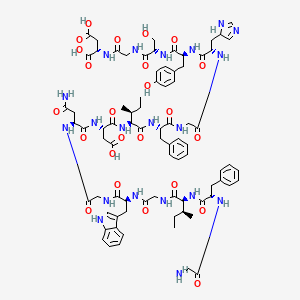
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
